Cas no 1396851-18-5 (2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine)

2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 化学的及び物理的性質
名前と識別子
-
- 2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine
- 1396851-18-5
- AKOS024529835
- (3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyrazin-2-yl)methanone
- F6036-1779
- [3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone
- 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine
-
- インチ: 1S/C17H15N5O2/c23-17(14-9-18-6-7-19-14)22-10-13(11-22)16-20-15(21-24-16)8-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2
- InChIKey: ZQBDHYGPQYUGBS-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CN(C(C3C=NC=CN=3)=O)C2)=NC(CC2C=CC=CC=2)=N1
計算された属性
- せいみつぶんしりょう: 321.12257474g/mol
- どういたいしつりょう: 321.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 85Ų
2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6036-1779-3mg |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6036-1779-2μmol |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6036-1779-1mg |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6036-1779-2mg |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine |
1396851-18-5 | 2mg |
$59.0 | 2023-09-09 |
2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazineに関する追加情報
Introduction to 2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine (CAS No. 1396851-18-5)
2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine, identified by its Chemical Abstracts Service (CAS) number 1396851-18-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by the presence of multiple nitrogen-containing rings, which are known for their diverse biological activities. The molecular framework of this compound integrates elements from three distinct heterocyclic systems: the benzyl-substituted 1,2,4-oxadiazole ring, the azetidine moiety, and the pyrazine core, creating a unique scaffold that may contribute to its pharmacological properties.
The 3-benzyl-1,2,4-oxadiazole component is a key structural feature that imparts specific electronic and steric properties to the molecule. This motif has been extensively studied for its potential in drug discovery due to its ability to interact with biological targets such as enzymes and receptors. The benzyl group attached to the oxadiazole ring may enhance solubility and metabolic stability while also influencing binding affinity. In recent years, derivatives of 1,2,4-oxadiazole have been explored for their antimicrobial, anti-inflammatory, and anticancer activities. For instance, studies have demonstrated that certain oxadiazole-based compounds exhibit inhibitory effects on kinases and other enzymes involved in tumor progression.
The azetidine ring in 2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine introduces another layer of complexity to the molecular structure. Azetidine derivatives are known for their versatility in medicinal chemistry, often serving as pharmacophores in drug candidates due to their ability to mimic natural amino acid structures and engage with biological systems. The incorporation of an azetidine ring can influence both the physical properties of the compound (such as solubility and bioavailability) and its interaction with biological targets. Notably, azetidine-based molecules have been investigated for their potential in treating neurological disorders and infectious diseases.
The pyrazine core is another critical component of this compound that contributes to its pharmacological profile. Pyrazines are a class of heterocyclic compounds that are widely prevalent in bioactive molecules and pharmaceuticals. They are known for their ability to modulate enzyme activity and receptor binding. The presence of a pyrazine ring in 2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine suggests that this compound may exhibit multiple modes of action simultaneously. Pyrazine derivatives have been reported to have applications in areas such as antiviral therapy, diabetes management, and central nervous system (CNS) disorders.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like 2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine with greater accuracy. These tools allow for the virtual screening of large chemical libraries to identify potential hits that can be further optimized into lead compounds. In one notable study published in [Journal Name], researchers employed molecular docking simulations to evaluate the binding affinity of various oxadiazole-based compounds to target proteins implicated in cancer pathways. The findings suggested that modifications at specific positions within the oxadiazole ring could enhance binding interactions.
In addition to computational approaches, experimental techniques such as high-throughput screening (HTS) have been instrumental in uncovering the pharmacological potential of 2-(3-benzyl)-1H-pyrazolo[4,d]pyrimidinone derivatives, which share structural similarities with our target compound. HTS allows for rapid testing of thousands of compounds against multiple biological targets simultaneously, thereby accelerating the drug discovery process. For example, a recent study utilizing HTS identified several pyrazino[1',2':1,0]-pyrimidinone derivatives with promising anti-inflammatory properties.
The synthesis of 2-(3-benzyl)-1H-pyrazolo[4,d]pyrimidinone derivatives involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriately substituted precursors followed by functional group transformations such as cyclization and alkylation. Advances in synthetic methodologies have enabled chemists to construct complex heterocyclic frameworks more efficiently than ever before. For instance, transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.
The biological evaluation of CAS No 1396851 18 5 is crucial for understanding its therapeutic potential and safety profile. In vitro assays are commonly employed to assess interactions with enzymes such as kinases or receptors relevant to specific disease pathways. Additionally; cell-based assays can provide insights into cytotoxicity; proliferation; apoptosis; and other cellular responses induced by the compound.
Preclinical studies play an essential role in determining whether a candidate drug like CAS No 1396851185 progresses into human clinical trials; these studies typically involve animal models where efficacy; dosing; toxicity; pharmacokinetics; pharmacodynamics; metabolism; excretion; immunogenicity; genotoxicity; carcinogenicity; reproductive toxicity; teratogenicity; neurotoxicity/developmental toxicity/immunotoxicity are assessed comprehensively.
1396851-18-5 (2-3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonylpyrazine) 関連製品
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)
- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)
- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)
- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)
- 14734-24-8(Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)
- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)




